Physicochemical Differentiation: 1-Allyl-1H-imidazol-4-amine vs. 1-Allyl-1H-imidazole
1-Allyl-1H-imidazol-4-amine possesses a 4-amino substituent that fundamentally alters its physicochemical profile relative to 1-allyl-1H-imidazole (CAS 31410-01-2), the most common analog lacking the amine. The target compound has a measured TPSA of 43.84 Ų and one hydrogen-bond donor, whereas 1-allylimidazole has an estimated TPSA of approximately 17.3 Ų and zero H-bond donors . This translates to a calculated LogP difference (0.65 vs. ~1.5 estimated for 1-allylimidazole), indicating substantially different partitioning behavior . These physicochemical differences directly impact aqueous solubility, membrane permeability, and protein-binding potential, making the compounds non-interchangeable in lead optimization workflows where these parameters are critical Go/No-Go criteria [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 43.84 Ų; HBD = 1; LogP (calculated) = 0.6513 |
| Comparator Or Baseline | 1-Allyl-1H-imidazole (CAS 31410-01-2): TPSA ~17.3 Ų; HBD = 0; LogP ~1.5 (estimated) |
| Quantified Difference | ΔTPSA ≈ +26.5 Ų; ΔHBD = +1; ΔLogP ≈ -0.85 |
| Conditions | Calculated molecular descriptors; TPSA and LogP from Leyan vendor datasheet for target compound; comparator values estimated from structure |
Why This Matters
The substantially higher TPSA and additional H-bond donor predict improved aqueous solubility and altered blood-brain barrier penetration, directly influencing the selection of this building block for CNS vs. peripheral drug discovery programs.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (TPSA and HBD as drug-likeness filters). View Source
